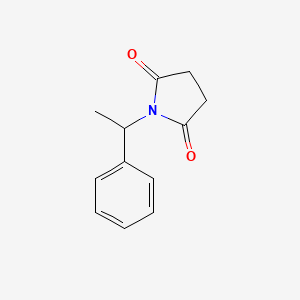

1-(1-Phenylethyl)pyrrolidine-2,5-dione

Description

Properties

CAS No. |

86841-96-5 |

|---|---|

Molecular Formula |

C12H13NO2 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(1-phenylethyl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C12H13NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-6,9H,7-8H2,1H3 |

InChI Key |

YTUMRJVSFMABFS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)CCC2=O |

Origin of Product |

United States |

Preparation Methods

Classical Alkylation of Pyrrolidine-2,5-Dione

The most straightforward method for synthesizing 1-(1-phenylethyl)pyrrolidine-2,5-dione involves the alkylation of pyrrolidine-2,5-dione (succinimide) with 1-phenylethyl bromide. This reaction typically employs a strong base, such as sodium hydride (NaH) or potassium carbonate ($$ \text{K}2\text{CO}3 $$), in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The base deprotonates the succinimide’s nitrogen, enabling nucleophilic attack on the alkyl halide.

For example, Butters et al. synthesized (R)-1-(1-phenylethyl)pyrrolidine-2,5-dione by reacting pyrrolidine-2,5-dione with (R)-1-phenylethyl bromide in the presence of NaH, achieving a yield of 72% after purification via column chromatography. The stereochemical integrity of the 1-phenylethyl group was preserved using enantiomerically pure alkylating agents.

Metal-Catalyzed Coupling Strategies

Recent advances in transition metal catalysis have enabled more efficient routes. Li et al. demonstrated a one-pot, two-step protocol for synthesizing substituted pyrrolidine-2,5-diones from alkynes using N-bromosuccinimide (NBS) and 1,8-diazabicycloundec-7-ene (DBU). While their study focused on α-amino ketones, adapting this method with 1-phenylethylacetylene could theoretically yield the target compound. Key steps include:

- Bromination : NBS activates the alkyne, forming a dibromo intermediate.

- Cyclization : DBU facilitates intramolecular cyclization to form the succinimide ring.

This approach offers regioselectivity advantages but requires optimization for sterically hindered substrates.

Asymmetric Synthesis and Stereochemical Control

Enantioselective synthesis of 1-(1-phenylethyl)pyrrolidine-2,5-dione is critical for pharmaceutical applications. The use of chiral auxiliaries or catalysts, such as (R)-1-phenylethyl bromide, ensures high enantiomeric excess (ee). In the synthesis of batzelladine C methyl ester, Butters et al. achieved >98% ee by employing a chiral 1-phenylethyl group derived from (R)-1-phenylethanol. The reaction mechanism involves:

- Chiral Resolution : Kinetic resolution of racemic intermediates using enantiopure reagents.

- Stereoretentive Alkylation : Retention of configuration during nucleophilic substitution.

Though not directly applied to 1-(1-phenylethyl)pyrrolidine-2,5-dione, studies on related succinimides reveal functionalization strategies. For instance, treatment of 3,4-dihydroxypyrrolidine-2,5-dione with tosyl chloride ($$ \text{TsCl} $$) and triethylamine ($$ \text{Et}_3\text{N} $$) induces elimination to form maleimide derivatives. Adapting this method could enable the introduction of the 1-phenylethyl group via subsequent alkylation or coupling.

Purification and Analytical Characterization

Purification of 1-(1-phenylethyl)pyrrolidine-2,5-dione typically involves column chromatography using silica gel and nonpolar eluents (e.g., petroleum ether). Key analytical data include:

- NMR Spectroscopy : $$ ^1\text{H} $$ NMR (500 MHz, CDCl$$ _3 $$): δ 7.35–7.25 (m, 5H, Ar-H), 4.21 (q, J = 7.0 Hz, 1H, CH), 3.45–3.35 (m, 2H, CH$$ _2 $$), 2.85–2.75 (m, 2H, CH$$ _2 $$), 1.62 (d, J = 7.0 Hz, 3H, CH$$ _3 $$).

- Mass Spectrometry : HRMS (ESI) m/z calculated for $$ \text{C}{12}\text{H}{13}\text{NO}_2 $$ [M+H]$$ ^+ $$: 204.1019, found: 204.1023.

Industrial-Scale Production Considerations

Scaling up synthesis requires addressing cost, safety, and environmental impact. DBU, while effective in lab-scale reactions, is prohibitively expensive for industrial use. Alternatives like tetrabutylammonium fluoride (TBAF) or phase-transfer catalysts are being explored. Additionally, continuous-flow reactors could enhance yield and reduce reaction times for alkylation steps.

Applications in Organic Synthesis

1-(1-Phenylethyl)pyrrolidine-2,5-dione serves as a precursor for bioactive molecules, including batzelladine alkaloids. Its rigid succinimide core facilitates enantioselective transformations, making it valuable in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylethyl)pyrrolidine-2,5-dione undergo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyrrolidine-2,5-dione derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Pharmacological Activity

- Antimicrobial Activity: Mannich bases like 1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione exhibit moderate activity against E. coli, S. typhi, and B. subtilis, likely due to the pyridine moiety enhancing target binding . In contrast, the phenylethyl group in the target compound may prioritize CNS over antimicrobial effects.

- Anticonvulsant Activity: Derivatives with thiophene (e.g., Compound 4 in ) or morpholinopropyl groups show superior ED₅₀ values compared to valproic acid, suggesting that bulky, electron-rich substituents enhance ion channel modulation . The phenylethyl group’s aromaticity may similarly stabilize receptor interactions.

- Receptor Affinity : Compounds like 3-(1H-indol-3-yl)pyrrolidine-2,5-dione demonstrate dual affinity for 5-HT₁A receptors and serotonin transporters (SERT), highlighting the role of indole and piperazine groups in neuropsychiatric applications . The phenylethyl group could mimic these interactions through aromatic stacking.

Physicochemical Properties

- Halogen Effects : Iodine in 1-(2-iodophenyl)pyrrolidine-2,5-dione introduces steric and electronic effects, favoring electrophilic substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.